Benzo[b]thiophen-7-ylmethanamine
Description
Historical Context and Evolution of Benzothiophene (B83047) Derivatives in Drug Discovery
The exploration of benzo[b]thiophene derivatives in medicinal chemistry began in the mid-20th century, with early investigations into their potential as antimicrobial and anti-inflammatory agents. These initial studies laid the groundwork for a deeper understanding of the structure-activity relationships (SAR) within this chemical class. Over the decades, advancements in synthetic methodologies have enabled chemists to functionalize the benzo[b]thiophene ring at various positions, leading to the discovery of compounds with a wide array of pharmacological activities. nih.govrsc.org Notable examples of drugs containing the benzo[b]thiophene scaffold include raloxifene, a selective estrogen receptor modulator (SERM) used to treat osteoporosis and prevent breast cancer, and zileuton, an inhibitor of 5-lipoxygenase for the management of asthma. researchgate.net
Significance of the Benzo[b]thiophene Core as a Privileged Pharmacophore
The benzo[b]thiophene nucleus is widely regarded as a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net Its rigid, planar structure and the presence of a sulfur atom, which can participate in hydrogen bonding and other non-covalent interactions, contribute to its ability to fit into the binding sites of various enzymes and receptors. researchgate.net This inherent versatility has led to the development of benzo[b]thiophene-containing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and antidiabetic properties. nih.govnih.gov
Strategic Importance of Benzo[b]thiophen-7-ylmethanamine within the Benzothiophene Class
While much of the historical focus has been on derivatives substituted at the 2- and 3-positions of the benzo[b]thiophene ring, the 7-substituted analogues, such as this compound, represent a less explored yet highly promising area of research. The placement of a methanamine group at the 7-position provides a key vector for chemical modification, allowing for the synthesis of novel derivatives with unique spatial arrangements and electronic properties. This strategic positioning can influence the molecule's interaction with biological targets, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. This compound, therefore, serves as a valuable intermediate for the construction of more complex molecules with potential therapeutic applications. ontosight.aichemimpex.com
Detailed Research Findings on this compound
While extensive research on the broader class of benzo[b]thiophenes is available, specific data on this compound is more limited, primarily positioning it as a key synthetic intermediate.
Synthesis and Chemical Properties
The synthesis of this compound typically involves the functionalization of a pre-formed benzo[b]thiophene ring system. A common precursor is Benzo[b]thiophene-7-carbaldehyde. ontosight.aichemimpex.com This aldehyde can be subjected to reductive amination to introduce the aminomethyl group at the 7-position. The Vilsmeier-Haack reaction is a frequently employed method for the formylation of the benzo[b]thiophene ring to produce the necessary aldehyde intermediate. ontosight.ai
Table 1: Chemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 870562-96-2 |
| Molecular Formula | C₉H₁₀ClNS |
| Molecular Weight | 199.70 g/mol |
Data sourced from chemical supplier catalogs.
Structural Analysis
The structure of this compound, with its aminomethyl group extending from the benzene (B151609) portion of the bicyclic system, provides a distinct three-dimensional shape compared to its 2- and 3-substituted isomers. This unique geometry is crucial for its role as a building block, as it dictates how larger molecules constructed from it will orient themselves and interact with biological macromolecules.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a crucial building block for the synthesis of more elaborate molecules with potential therapeutic value. chemimpex.com
Role as a Key Intermediate
The amine functionality of this compound serves as a versatile handle for a variety of chemical transformations, including amide bond formation, alkylation, and the construction of more complex heterocyclic systems. This allows medicinal chemists to systematically modify the structure and explore the SAR of novel compound libraries. The benzo[b]thiophene core provides a rigid anchor, while the aminomethyl group at the 7-position allows for the introduction of diverse substituents to probe interactions with specific biological targets.
Use in the Development of Therapeutic Agents
While specific therapeutic agents directly derived from this compound are not yet prevalent in the later stages of clinical development, its structural motif is of significant interest. The broader class of 7-substituted benzo[b]thiophenes has been investigated for various therapeutic applications. For instance, derivatives have been explored for their potential as antimicrobial and anti-inflammatory agents. nih.gov The strategic placement of substituents on the benzene ring of the benzo[b]thiophene scaffold can significantly impact biological activity, and the 7-position offers a prime location for such modifications.
Table 2: Investigational Areas for 7-Substituted Benzo[b]thiophene Derivatives
| Therapeutic Area | Rationale |
| Oncology | The benzo[b]thiophene scaffold is present in anticancer agents, and the 7-position offers a site for modification to enhance potency and selectivity. |
| Infectious Diseases | Derivatives of benzo[b]thiophene have shown antimicrobial activity, and the 7-aminomethyl group can be used to introduce functionalities that target microbial processes. mdpi.com |
| CNS Disorders | The structural features of benzo[b]thiophenes are amenable to targeting receptors and enzymes in the central nervous system. |
Current Research and Future Directions
Current research continues to explore the synthetic utility and therapeutic potential of functionalized benzo[b]thiophenes. For this compound, future research will likely focus on its incorporation into novel molecular designs targeting a range of diseases.
Emerging Applications
The versatility of this compound as a synthetic intermediate suggests its potential use in the development of probes for chemical biology and as a component of functional materials. Its unique substitution pattern could be exploited to create molecules with specific photophysical or electronic properties.
Innovations in Synthesis
Advances in catalytic cross-coupling reactions and C-H functionalization techniques are expected to provide more efficient and versatile methods for the synthesis of 7-substituted benzo[b]thiophenes, including this compound and its derivatives. These innovations will facilitate the rapid generation of diverse compound libraries for high-throughput screening and lead optimization.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-7-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBCWMLRLHKHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586323 | |
| Record name | 1-(1-Benzothiophen-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880251-15-0 | |
| Record name | 1-(1-Benzothiophen-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Aminomethyl)benzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Underpinnings of Biological Activity of Benzo B Thiophen 7 Ylmethanamine Analogues
Investigation of Molecular Targets and Ligand-Receptor Interactions
The biological activity of benzo[b]thiophene analogues is often initiated by their direct interaction with specific molecular targets. The nature of these interactions, from enzyme inhibition to receptor binding, dictates the subsequent physiological response.
Benzo[b]thiophene derivatives have been identified as potent inhibitors of several key enzymes, most notably cholinesterases, which are critical targets in neurodegenerative diseases like Alzheimer's. nih.govsciforum.net
Studies on a series of benzo[b]thiophene-chalcone hybrids revealed significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov For instance, compound 5f (a benzothiophene-chalcone hybrid) was identified as the most effective AChE inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 62.10 μM. nih.govnih.gov Meanwhile, compound 5h , another derivative from the same series, showed the best inhibition of BChE with an IC₅₀ of 24.35 μM, a potency comparable to the reference drug galantamine (IC₅₀ = 28.08 μM). nih.govnih.gov The structure-activity relationship (SAR) analyses from these studies indicated that 3-benzoyl-2-phenylbenzothiophenes generally exhibit better inhibitory profiles than their 2-substituted counterparts. nih.gov Molecular docking studies suggest that these inhibitors interact with key residues in the enzyme's active site; for example, the carbonyl oxygen of the benzoyl group can form a hydrogen bond with TYR337, and the benzoyl's aromatic ring can engage in π-stacking with TRP86 in the AChE active site. nih.gov
Beyond cholinesterases, other benzo[b]thiophene analogues have demonstrated inhibitory action against different enzyme classes. A series of benzo[b]thiophen-3-ol derivatives were found to be selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in Parkinson's disease. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Benzo[b]thiophene Analogues
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| 5f (hybrid) | Acetylcholinesterase (AChE) | 62.10 nih.govnih.gov |
| 5h (hybrid) | Butyrylcholinesterase (BChE) | 24.35 nih.govnih.gov |
| 5a (hybrid) | Butyrylcholinesterase (BChE) | 83.40 nih.gov |
| 5i (hybrid) | Butyrylcholinesterase (BChE) | 59.60 nih.gov |
The interaction of benzo[b]thiophene derivatives with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors, has been a significant area of investigation for developing novel antidepressants and anxiolytics. unav.edunih.gov
A study of benzo[b]thiophene derivatives linked to an arylpiperazine moiety revealed notable affinity for the 5-HT₁ₐ receptor. nih.gov The most promising compound in this series, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) , displayed a binding affinity (Kᵢ) of 2.30 μM for 5-HT₁ₐ sites. nih.gov Docking simulations indicated that this affinity is driven by specific electrostatic interactions, including a hydrogen bond between the protonated nitrogen of the ligand's pyridine ring and the N385 residue of the receptor. nih.gov
Other research has focused on developing dual-affinity compounds targeting both the 5-HT₇ receptor and the serotonin transporter (SERT). unav.edu In one such study, alcohol derivatives were found to have a higher affinity for the 5-HT₇ receptor, while ketone analogues showed greater affinity for SERT. unav.edu Compound 9e , an alcohol derivative, was identified as a promising dual-affinity agent with a pKᵢ of 6.8 for the 5-HT₁ₐ receptor and an IC₅₀ of 3.66 μM for SERT. unav.edu These findings highlight the tunability of the benzo[b]thiophene scaffold to achieve desired receptor binding profiles.
Table 2: Receptor and Transporter Binding Affinity of Benzo[b]thiophene Derivatives
| Compound | Target | Affinity Measurement | Value |
|---|---|---|---|
| 7e | 5-HT₁ₐ Receptor | Kᵢ | 2.30 μM nih.gov |
| 8j | 5-HT₁ₐ Receptor | pKᵢ | 7.3 unav.edu |
| 8j | SERT | IC₅₀ | 7.02 μM unav.edu |
| 9c | 5-HT₁ₐ Receptor | pKᵢ | 5.5 unav.edu |
| 9c | 5-HT₇ Receptor | pKᵢ | 6.58 unav.edu |
| 9e | 5-HT₁ₐ Receptor | pKᵢ | 6.8 unav.edu |
| 9e | SERT | IC₅₀ | 3.66 μM unav.edu |
While the benzo[b]thiophene scaffold is a versatile pharmacophore, current research provides limited direct evidence for its role in the modulation of ion channel activity. Extensive investigations have detailed the interaction of various heterocyclic compounds with ion channels, such as the well-documented modulation of GABA-A receptors by benzodiazepines. However, studies specifically linking benzo[b]thiophene analogues, including the Benzo[b]thiophen-7-ylmethanamine series, to direct ion channel gating or modulation are not prominent in the available scientific literature. This remains an area requiring further exploration to fully characterize the pharmacological profile of this class of compounds.
Cellular Pathway Analysis
Beyond direct interactions with molecular targets, understanding the broader impact of benzo[b]thiophene analogues on cellular pathways is crucial. Research has focused on their effects on cell survival, proliferation, and the integrity of the cytoskeleton.
A significant body of research has established the potent antiproliferative and pro-apoptotic activities of benzo[b]thiophene analogues in various cancer cell lines. nih.govnih.gov
A series of 3-benzoylamino-5-imidazol-5-yl-benzo[b]thiophenes demonstrated concentration-dependent antiproliferative effects against the HeLa human cervical cancer cell line, with GI₅₀ (concentration for 50% growth inhibition) values in the low micromolar range. nih.gov Mechanistic studies showed that these compounds induced a rapid accumulation of cells in the G2/M phase of the cell cycle, indicating a failure of mitosis. nih.gov Similarly, a novel benzo[b]thiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) , was shown to induce apoptosis in multiple cancer cell lines by activating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, and CASP9. oiccpress.com
Another study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives found that several compounds had interesting antiproliferative potential against MCF-7 breast cancer cells, with IC₅₀ values ranging from 23.2 to 95.9 µM. nih.gov Flow cytometry analysis confirmed that the lead compound induced apoptosis in these cells. nih.gov Some analogues have also been investigated as inhibitors of ferroptosis, an iron-dependent form of non-apoptotic cell death, which could provide a novel therapeutic strategy against certain tumors like fibrosarcoma. researchgate.net
Table 3: Antiproliferative Activity of Benzo[b]thiophene Analogues
| Compound Class/Name | Cell Line | Activity Measurement | Value (μM) |
|---|---|---|---|
| 3-Benzoylamino-benzo[b]thiophenes | HeLa | GI₅₀ | Low micromolar range nih.gov |
| IPBT | HepG2 (Liver Cancer) | EC₅₀ | 67.04 oiccpress.com |
| IPBT | Caco-2 (Colon Cancer) | EC₅₀ | 63.74 oiccpress.com |
A primary mechanism underlying the antiproliferative and antimitotic effects of many benzo[b]thiophene analogues is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. nih.govscispace.com Microtubules are essential components of the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis.
A lead compound, 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene , was identified as a new type of tubulin polymerization inhibitor. nih.gov This compound not only inhibited tubulin assembly but also led to an increased mitotic index in lymphoma cells, consistent with its antimitotic action. nih.gov The 3-acylbenzo[b]thiophene scaffold, in particular, has been noted for its presence in compounds reported as anti-tubulin agents. nih.gov
Further studies on thiophenyl hydrazone derivatives also identified compounds that arrest the cell cycle in the G2/M phase by inhibiting tubulin polymerization, with one lead compound showing an IC₅₀ value of 8.21 μM for this activity. tandfonline.com This mechanism is shared by many successful anticancer agents, positioning benzo[b]thiophene-based tubulin inhibitors as a promising class of therapeutic candidates.
Regulation of Key Signaling Cascades (e.g., STAT3 phosphorylation)
A significant body of evidence points to the ability of benzo[b]thiophene 1,1-dioxide derivatives to potently inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation, and its aberrant, constitutive activation is a hallmark of many human cancers.
Several benzo[b]thiophene analogues have been identified as direct STAT3 inhibitors. For instance, compound 15 , an aminobenzo[b]thiophene 1,1-dioxide, has been shown to inhibit both the overexpression and the IL-6 induced phosphorylation of STAT3 at the critical Tyr705 residue. nih.gov Notably, this inhibition occurs without affecting the phosphorylation levels of the upstream kinases Jak2 and Src, suggesting a direct or highly selective action on STAT3 itself. nih.gov This targeted inhibition leads to the suppression of downstream STAT3-regulated genes, such as the anti-apoptotic protein Bcl-2. nih.gov
Similarly, compound 8b , another benzo[b]thiophene 1,1-dioxide derivative, has been reported to significantly block STAT3 phosphorylation. science.gov Further mechanistic studies with compound 6o , a 2-carbonylbenzo[b]thiophene 1,1-dioxide, revealed a concentration-dependent inhibition of STAT3 activity. In a luciferase reporter gene assay, compound 6o demonstrated a remarkable inhibitory effect on STAT3-induced luciferase activity.
A novel fluorescent conjugate, compound 7a , which links a benzo[b]thiophene 1,1-dioxide moiety with a coumarin fluorophore, has been shown to inhibit STAT3 phosphorylation at both the Tyr705 and Ser727 residues. cancerindex.orgcancer-genetics.org This dual inhibition is significant as Ser727 phosphorylation is associated with the mitochondrial import of STAT3. The selectivity of compound 7a was highlighted by its lack of influence on the phosphorylation levels of STAT1, JAK2, Src, and Erk1/2. cancerindex.orgcancer-genetics.org Downstream of STAT3 inhibition, compound 7a was found to down-regulate the expression of the STAT3 target genes Bcl-2 and Cyclin D1, leading to increased production of reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential, ultimately inducing the mitochondrial apoptotic pathway. cancerindex.orgcancer-genetics.org
The table below summarizes the inhibitory effects of selected this compound analogues on STAT3 signaling.
| Compound | Target | Downstream Effects | Reference |
| Compound 15 | p-STAT3 (Tyr705) | Suppresses Bcl-2 expression | nih.gov |
| Compound 8b | p-STAT3 | Induces apoptosis, blocks cell cycle | science.gov |
| Compound 6o | p-STAT3 (Tyr705) | Induces ROS generation and apoptosis | |
| Compound 7a | p-STAT3 (Tyr705 & Ser727) | Down-regulates Bcl-2 and Cyclin D1, increases ROS, induces mitochondrial apoptosis | cancerindex.orgcancer-genetics.org |
In Vivo Pharmacodynamic Assessments
The promising in vitro activity of benzo[b]thiophene-based STAT3 inhibitors has been translated into significant in vivo efficacy in preclinical models of disease. These studies underscore the therapeutic potential of this class of compounds.
Compound 15 has demonstrated significant antitumor responses in vivo and exhibited less toxicity than the conventional chemotherapeutic agent Doxorubicin. nih.gov
In a breast cancer model, compound 7a was shown to suppress the growth of implanted 4T1 tumors in vivo. cancerindex.orgcancer-genetics.org This finding corroborates the in vitro data and suggests that the mitochondria-targeting and STAT3-inhibiting properties of this compound are effective in a complex biological system.
Another analogue, compound 4 , a tetrahydrobenzo[b]thiophene derivative, was evaluated in an in vivo study and showed a significant decrease in solid tumor mass by 26.6%. nih.gov This antitumor activity is attributed to the induction of apoptosis.
Beyond oncology, the therapeutic potential of these STAT3 inhibitors is being explored in other indications. Compound 10K , a novel benzo[b]thiophene 1,1-dioxide derivative, was investigated in a bleomycin-induced pulmonary fibrosis animal model. Following oral administration, compound 10K significantly reversed the symptoms of idiopathic pulmonary fibrosis in the lung tissue in both prevention and treatment mouse models, with efficacy comparable to the approved drug nintedanib.
The table below presents a summary of the in vivo pharmacodynamic assessments of these benzo[b]thiophene analogues.
| Compound | Animal Model | Key Findings | Reference |
| Compound 15 | Not specified | Significant antitumor response, less toxic than Doxorubicin | nih.gov |
| Compound 7a | 4T1 breast cancer xenograft | Suppressed implanted tumor growth | cancerindex.orgcancer-genetics.org |
| Compound 4 | Solid tumor model | 26.6% decrease in solid tumor mass | nih.gov |
| Compound 10K | Bleomycin-induced pulmonary fibrosis | Reversed symptoms of pulmonary fibrosis, comparable efficacy to nintedanib |
Pharmacological and Preclinical Evaluation of Benzo B Thiophen 7 Ylmethanamine Derivatives for Therapeutic Applications
Antimicrobial and Anti-Infective Potentials
Derivatives of benzo[b]thiophene have demonstrated notable efficacy against a range of microbial pathogens, including those resistant to current therapies. This has positioned them as promising candidates for the development of new anti-infective agents.
Efficacy against Multidrug-Resistant Bacterial Strains (e.g., Staphylococcus aureus)
The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), constitutes a significant public health threat, driving the search for novel antibiotics. Benzo[b]thiophene derivatives have shown considerable promise in this area.
In one study, researchers synthesized a series of benzo[b]thiophene acylhydrazones and screened them for activity against S. aureus. nih.govmdpi.com A notable hit from this screening was (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, which exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains. nih.govmdpi.comnih.gov This included a reference strain and two clinical isolates that were resistant to methicillin (B1676495) and daptomycin, respectively. nih.govmdpi.com Further research into benzo[b]thiophene-based compounds led to the identification of a benzo[b]thienoquinolinone derivative that also showed promising activity against S. aureus. researchgate.net Other synthetic approaches have yielded 3-substituted phenyl-2-(3'-chlorobenzo(b)thiophene-2'-yl)quinazol-4-ones, which also demonstrated antibacterial properties. acs.org
| Compound Derivative | Bacterial Strain(s) | Key Finding (MIC) | Reference |
|---|---|---|---|
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (Reference, Methicillin-resistant, Daptomycin-resistant) | 4 µg/mL | nih.govmdpi.com |
| Benzo[b]thienoquinolinone derivative | S. aureus | Promising Activity | researchgate.net |
Antitubercular Activity against Mycobacterium tuberculosis
Tuberculosis remains a major global health problem, exacerbated by the rise of multidrug-resistant Mycobacterium tuberculosis (MDR-MTB). Benzo[b]thiophene derivatives have emerged as potent antitubercular agents.
Studies on benzo[b]thiophene-2-carboxylic acid derivatives have revealed significant in vitro and ex vivo efficacy against M. tuberculosis H37Ra. nih.govnih.gov One particularly effective compound, designated 7b, which contains both bromo and chloro substituents, was found to inhibit both active and dormant mycobacteria with MIC values ranging from 0.91 to 2.83 μg/mL. nih.gov This compound was also highly active against multidrug-resistant M. tuberculosis H37Ra, with an MIC of 2.73 μg/mL against the dormant stage. nih.gov In the same series, compounds 8c and 8g demonstrated excellent activity against M. bovis BCG, inhibiting its growth with MIC₉₀ values of 0.56–0.62 μg/mL. nih.gov Molecular docking studies suggest that these derivatives may exert their effect by targeting the DprE1 enzyme, a crucial component of the mycobacterial cell wall synthesis machinery. nih.govnih.gov
| Compound Series/Derivative | Mycobacterium Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 7b (bromo and chloro substituted) | M. tuberculosis H37Ra (active & dormant) | 0.91 - 2.83 µg/mL | nih.gov |
| Compound 7b | Multidrug-resistant M. tuberculosis H37Ra (dormant) | 2.73 µg/mL | nih.gov |
| Compounds 7a–f, 8c, 8g | Multidrug-resistant M. tuberculosis H37Ra (active & dormant) | 2.73 - 22.86 µg/mL | nih.gov |
| Compounds 8c and 8g | M. bovis BCG (active & dormant) | 0.56 - 0.62 µg/mL (MIC₉₀) | nih.gov |
Antifungal Efficacy against Opportunistic Pathogens
Opportunistic fungal infections are a growing concern, particularly in immunocompromised individuals. Research has shown that benzo[b]thiophene derivatives also possess significant antifungal properties.
Di(hetero)arylamine derivatives of the benzo[b]thiophene system have been evaluated against clinically important fungal species, including Candida, Aspergillus, and various dermatophytes. tandfonline.com Structure-activity relationship (SAR) studies revealed that the presence of hydroxyl groups on the aryl derivatives was crucial for their antifungal activity. tandfonline.com Furthermore, for pyridine-containing derivatives, the absence of an ester group at the C-2 position of the benzo[b]thiophene ring broadened the spectrum of activity. tandfonline.com In other research, synthesized quinazol-4-one derivatives of benzo[b]thiophene displayed marked activity against the opportunistic pathogens Aspergillus niger and Candida albicans. acs.org
Anticancer and Antiproliferative Research
The benzo[b]thiophene scaffold is also a key component in the design of novel anticancer agents, with derivatives showing cytotoxicity against various cancer cell lines and, in some cases, in vivo antitumor effects.
In Vitro Cytotoxicity in Diverse Cancer Cell Lines
A range of benzo[b]thiophene derivatives have been synthesized and tested for their ability to inhibit the growth of cancer cells in vitro. These studies have highlighted several promising compounds and mechanisms of action.
One area of focus has been the development of STAT3 inhibitors, as the STAT3 protein is a potential antitumor target. A series of inhibitors was developed by combining an N,N-diethyl-7-aminocoumarin fluorophore with a benzo[b]thiophene 1,1-dioxide moiety, resulting in compounds with potent anti-proliferative activity against cancer cells. nih.gov
Another promising strategy involves targeting the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. Researchers synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives and found that a specific compound, b19, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 human breast cancer cells while promoting apoptosis. In the context of antimicrobial development, some benzo[b]thiophene-based 1,3-diketones and flavones were noted for their low cytotoxicity against HeLa (cervical cancer), Panc-1 (pancreatic cancer), and THP-1 (leukemia) cell lines, indicating a favorable selectivity index for their primary antimicrobial function. nih.gov
| Compound Series/Derivative | Cancer Cell Line(s) | Mechanism/Key Finding | Reference |
|---|---|---|---|
| Benzo[b]thiophene 1,1-dioxide-coumarin hybrids | Various cancer cells | Potent STAT3 inhibition and anti-proliferative activity | nih.gov |
| Compound b19 (Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) | MDA-MB-231 (Breast Cancer) | Inhibited proliferation, migration, and invasion; promoted apoptosis via RhoA/ROCK pathway | |
| Benzo[b]thiophene-based 1,3-diketones and flavones | HeLa, Panc-1, THP-1 | Low cytotoxicity, high selectivity index | nih.gov |
In Vivo Antitumor Efficacy in Murine Models
Translating in vitro findings into in vivo efficacy is a critical step in drug development. Preclinical studies using murine models have begun to validate the antitumor potential of benzo[b]thiophene derivatives.
In one significant study, a tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was evaluated for its in vivo antitumor effects. The compound was formulated into nanoparticles and tested in a CT26 colon carcinoma tumor model in mice. The results showed that mice treated with the BU17-loaded nanoparticles experienced a significant inhibition of tumor progression compared to the untreated control group. This finding demonstrates that the potent in vitro activity of this class of compounds can be translated into a tangible antitumor effect in a living organism. nih.gov An older study from 1967 also reported the antitumor activity of a series of benzothiophenes against various experimental neoplasms in mice, including Leukemia L1210 and Sarcoma 180, providing early evidence of the scaffold's potential in cancer therapy. nih.gov
No Publicly Available Preclinical Data on the Therapeutic Applications of Benzo[b]thiophen-7-ylmethanamine and Its Derivatives
An extensive review of publicly accessible scientific literature and databases has revealed a significant lack of specific preclinical data regarding the pharmacological properties of this compound and its derivatives. Despite the broad interest in the benzothiophene (B83047) scaffold in medicinal chemistry, targeted searches for the central nervous system, anti-inflammatory, antinociceptive, antidiabetic, and cholinesterase inhibition activities of this particular compound did not yield any detailed research findings or data to populate the requested article structure.
The investigation sought to uncover studies related to the following areas:
Central Nervous System (CNS) Activities: No specific reports on the antidepressant effects, modulation of the serotonergic system, anticonvulsant properties in epilepsy models, or neuroprotective and neuromodulatory investigations of this compound were found.
Anti-inflammatory and Antinociceptive Properties: The search did not identify any studies detailing the anti-inflammatory or pain-reducing effects of this compound.
Other Promising Therapeutic Areas: There is no available information on the potential of this compound or its derivatives as antidiabetic agents or as inhibitors of cholinesterase.
While the broader class of benzothiophenes has been explored for various therapeutic potentials, the specific substitution pattern of this compound does not appear to be a subject of published preclinical research. Consequently, it is not possible to provide a scientifically accurate and detailed article with research findings and data tables as requested, due to the absence of primary and secondary research sources.
Further research may be warranted to explore the potential of this compound, but at present, its pharmacological profile remains uncharacterized in the public domain.
Advanced Analytical and Characterization Methodologies for Benzo B Thiophen 7 Ylmethanamine Compounds
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques in this endeavor, providing detailed information about the atomic connectivity and elemental composition of Benzo[b]thiophen-7-ylmethanamine.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR can elucidate the connectivity of atoms, their chemical environment, and their spatial relationships.
¹H NMR spectroscopy of benzo[b]thiophene derivatives reveals distinct signals for the protons on the bicyclic ring system and any substituents. rsc.org For this compound, the aromatic protons on the benzo and thiophene (B33073) rings would exhibit characteristic chemical shifts and coupling patterns. The protons of the aminomethyl group (-CH₂NH₂) would also produce a unique set of signals. Analysis of these chemical shifts (δ) and coupling constants (J) allows for the precise assignment of each proton within the molecule. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct resonance in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their hybridization (sp², sp³) and the nature of the atoms to which they are bonded. For instance, the carbons of the aromatic rings will resonate at different frequencies than the sp³-hybridized carbon of the aminomethyl group. rsc.orgnih.gov
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to further unravel complex structures. COSY experiments identify protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. HSQC experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached, providing a definitive link between the ¹H and ¹³C NMR spectra. nih.gov These advanced techniques are crucial for the unambiguous structural assignment of complex molecules like this compound.
Table 1: Representative NMR Data for Benzo[b]thiophene Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 2-methyl-1H-benzo[d]imidazole | ¹H | 7.55 (dd, J = 5.9, 3.2, 2H), 7.24-7.19 (m, 2H), 2.64 (s, 3H) rsc.org |
| 2-ethyl-1H-benzo[d]imidazole | ¹³C | 157.3, 140.0, 126.6, 113.2, 113.1, 19.1, 12.7 rsc.org |
| 2,7-dimethyldibenzo[b,d]thiophene | ¹H | 7.97 (d, J = 8.1 Hz, 1H), 7.89 – 7.87 (m, 1H), 7.68 (d, J = 8.1 Hz, 1H), 7.60 (dd, J = 1.5, 0.7 Hz, 1H), 7.24 – 7.20 (m, 2H), 2.50 (s, 3H), 2.47 (s, 3H) rsc.org |
| 2,7-dimethyldibenzo[b,d]thiophene | ¹³C | 140.0, 136.6, 136.0, 135.7, 133.9, 133.0, 127.6, 125.6, 122.7, 122.3, 121.4, 121.0, 21.4, 21.6 rsc.org |
| (2-aminopropyl)benzo[b]thiophene (7-APBT) HCl salt | ¹H | 8.32 (broad s, 3H, NH₃⁺) nih.gov |
This table presents a selection of NMR data for related benzo[b]thiophene structures to illustrate typical chemical shifts. The exact values for this compound would require experimental determination.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the precise molecular weight and elemental formula of a compound. rsc.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the confident determination of the elemental composition of a molecule. nih.govscispace.com
For this compound (C₉H₉NS), HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass. nih.gov Techniques such as electrospray ionization (ESI) or electron ionization (EI) are commonly used to generate ions from the sample, which are then analyzed by the high-resolution mass analyzer. rsc.orgmdpi.com The resulting data provides unequivocal evidence for the elemental composition of the synthesized compound.
Table 2: Theoretical and Expected HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₉H₉NS nih.gov |
| Molecular Weight | 163.24 g/mol nih.gov |
| Calculated Monoisotopic Mass | 163.0456 Da |
| Expected HRMS [M+H]⁺ | 164.0534 Da |
This table provides the theoretical mass data for this compound. Experimental HRMS analysis would aim to match these values with high accuracy.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the components of a mixture, allowing for the isolation of the target compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods widely used in the analysis of pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. nih.gov In the context of this compound, HPLC would be employed to assess the purity of the synthesized compound and to isolate it from any starting materials, byproducts, or impurities. mdpi.com
The separation is achieved by passing a solution of the sample (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The choice of stationary phase (e.g., C18) and mobile phase composition is critical for achieving optimal separation. nih.gov
A variety of detection methods can be coupled with HPLC to monitor the elution of the separated components. Ultraviolet (UV) detection is commonly used for aromatic compounds like this compound, as the benzo[b]thiophene moiety will absorb UV light at specific wavelengths. Other detection methods, such as fluorescence or mass spectrometry (LC-MS), can provide enhanced sensitivity and selectivity. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm) and higher operating pressures. nih.gov This results in significantly improved resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. nih.gov
For the analysis of this compound, UPLC can provide a more detailed purity profile, capable of separating closely related impurities that may not be resolved by HPLC. The enhanced sensitivity of UPLC also makes it suitable for the analysis of low-level impurities. The principles of separation and detection in UPLC are similar to those in HPLC, but the instrumentation is optimized for the higher pressures and smaller particle sizes. nih.gov
Solid-State Characterization and Crystallography
The solid-state properties of a compound, including its crystal structure and morphology, can have a significant impact on its physical and chemical properties. Techniques such as X-ray crystallography provide definitive information about the three-dimensional arrangement of atoms in the solid state.
Other techniques for solid-state characterization include powder X-ray diffraction (PXRD) to analyze the crystallinity of a bulk sample, differential scanning calorimetry (DSC) to determine melting point and other thermal transitions, and thermogravimetric analysis (TGA) to assess thermal stability.
Single-Crystal X-ray Diffraction for Absolute Structure Elucidation
The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.
Illustrative Crystallographic Data for a Benzo[b]thiophene Derivative
To illustrate the type of data obtained from an SCXRD analysis, the following table presents crystallographic data for a related benzo[b]thiophene derivative, (E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide nih.gov. This data provides a framework for what would be expected for this compound.
| Crystal Parameter | Illustrative Value for a Benzo[b]thiophene Derivative nih.gov |
| Chemical Formula | C₂₂H₁₆FNO₂S₂ |
| Formula Weight | 425.49 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3378 (4) |
| b (Å) | 19.4299 (7) |
| c (Å) | 10.5128 (4) |
| α (°) | 90 |
| β (°) | 91.666 (1) |
| γ (°) | 90 |
| Volume (ų) | 2110.73 (14) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.338 |
| Absorption Coefficient (mm⁻¹) | 0.28 |
| F(000) | 880.0 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Radiation | MoKα (λ = 0.71073) |
| 2θ range for data collection (°) | 5.4 to 61.0 |
| Reflections collected | 9927 |
| Independent reflections | 3827 [R(int) = 0.049] |
| Goodness-of-fit on F² | 1.038 |
| Final R indexes [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.119 |
| R indexes (all data) | R₁ = 0.071, wR₂ = 0.136 |
This data is for (E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and is presented for illustrative purposes. nih.gov
From such data for this compound, one could precisely determine the planarity of the benzo[b]thiophene ring system and the conformation of the methanamine substituent relative to the bicyclic core. The bond lengths and angles would provide insight into the electronic distribution within the molecule. For instance, studies on similar structures have shown that the benzothiophene (B83047) ring is essentially planar nih.govnih.gov.
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions of close contact with neighboring molecules. It is particularly useful for understanding the forces that govern crystal packing, such as hydrogen bonds, halogen bonds, and van der Waals interactions.
For this compound, a Hirshfeld surface analysis would be generated from the crystallographic information file (CIF) obtained from SCXRD. The surface is mapped with various properties, such as dnorm (normalized contact distance), shape index, and curvedness, to highlight different aspects of the intermolecular interactions.
Key Features of Hirshfeld Surface Analysis:
dnorm Surface: This surface is colored to show contacts shorter than, equal to, and longer than the van der Waals radii. Red spots indicate close contacts, which are typically hydrogen bonds or other strong interactions.
Fingerprint Plots: These are 2D histograms that summarize the intermolecular contacts. They plot the distance from the Hirshfeld surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) can be quantified from these plots.
Illustrative Intermolecular Contacts for a Benzo[b]thiophene Derivative
The following table shows the percentage contributions of various intermolecular contacts for a related compound, (Z)-4-({[2-(benzo[b]thiophen-3-yl)cyclopent-1-en-1-yl]methyl}(phenyl)amino)-4-oxobut-2-enoic acid, as determined by Hirshfeld surface analysis researchgate.net. This illustrates the type of quantitative information that can be obtained.
| Interaction Type | Percentage Contribution researchgate.net |
| H···H | 46.0% |
| C···H/H···C | 21.1% |
| O···H/H···O | 20.6% |
| S···H/H···S | 9.0% |
This data is for (Z)-4-({[2-(benzo[b]thiophen-3-yl)cyclopent-1-en-1-yl]methyl}(phenyl)amino)-4-oxobut-2-enoic acid and is presented for illustrative purposes. researchgate.net
For this compound, the aminomethyl group (-CH₂NH₂) is capable of forming N-H···N or N-H···S hydrogen bonds, which would be expected to be significant contributors to the crystal packing. The Hirshfeld surface analysis would allow for the visualization and quantification of these hydrogen bonds, as well as weaker C-H···π interactions involving the aromatic rings. Understanding these interactions is crucial for crystal engineering and for predicting the physicochemical properties of the solid form.
Toxicological Profiles and Safety Assessment of Benzo B Thiophen 7 Ylmethanamine Analogues
In Vitro Toxicology Assessments (e.g., Hepatotoxicity, Neurocytotoxicity, Mutagenicity)
In vitro toxicology studies serve as an initial screening funnel to identify potential toxicities of Benzo[b]thiophen-7-ylmethanamine analogues at the cellular level. These assays are crucial for early-stage hazard identification and for guiding the selection of compounds with more favorable safety profiles for further development.
Neurocytotoxicity: The potential for neurotoxicity is a significant concern for any new chemical entity intended for therapeutic use. Research on certain benzo[b]thiophene analogues has indicated potential neuroprotective effects against acrylamide-induced neurotoxicity in zebrafish larvae. researchgate.net Specifically, compounds like 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone (B97240) (BP) and 1-(3-hydroxybenzo[b]thiophen-2-yl) propan-1-one hydrate (B1144303) (EP) have been shown to restore glutathione (B108866) redox dynamics and reduce pro-inflammatory transcripts in the head region of the larvae. researchgate.net This suggests that some benzothiophene (B83047) scaffolds may possess antioxidant properties that could be beneficial in neurological disorders. researchgate.netnih.gov However, it is crucial to evaluate each analogue for its specific neurotoxic potential, as subtle structural changes can significantly alter biological activity.
Mutagenicity: Mutagenicity assays are essential to assess the potential of a compound to cause genetic mutations, which can lead to cancer. Standard assays like the Ames test (bacterial reverse mutation assay) and in vitro micronucleus test in mammalian cells are typically employed. While specific mutagenicity data for this compound analogues is not publicly available, the general class of benzothiophenes has been studied. The parent benzothiophene is found in coffee beans and is a component of some approved drugs, suggesting that the core structure is not inherently mutagenic. rsc.org However, the introduction of different functional groups, such as the methanamine group at the 7-position, necessitates specific testing to rule out any mutagenic potential.
Table 1: In Vitro Toxicology Assessment of Selected Benzothiophene Analogues
| Compound/Analogue | Assay | Cell Line/Model | Key Findings | Reference |
| 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone (BP) | Neurotoxicity | Zebrafish Larvae | Showed a restoration effect on glutathione redox dynamics and reduced pro-inflammatory transcripts. | researchgate.net |
| 1-(3-hydroxybenzo[b]thiophen-2-yl) propan-1-one hydrate (EP) | Neurotoxicity | Zebrafish Larvae | Exhibited neuroprotective effects against acrylamide-induced neurotoxicity. | researchgate.net |
| Benzothiophene Acrylonitrile Analogues (5, 6, and 13) | Cytotoxicity | 60 Human Cancer Cell Lines | Showed potent anticancer properties, likely through interference with tubulin polymerization. | nih.gov |
| Benzo[b]thiophene 1,1-dioxide derivative (8b) | Cytotoxicity | MCF-7, HepG2, HCT116, MDA-MB-231 | Induced apoptosis and blocked the cell cycle in cancer cells. | nih.govresearchgate.net |
Preclinical Safety Studies in Animal Models
A 13-week oral exposure study of the parent compound, benzothiophene, in Sprague-Dawley rats provides some insight into the potential toxicities of its derivatives. nih.gov In this study, no clinical signs of toxicity or neurobehavioral effects were observed at the tested doses. nih.gov However, some histological changes were noted at higher concentrations.
Key Findings from a 13-Week Oral Toxicity Study of Benzothiophene in Rats: nih.gov
Females:
Elevated serum aspartate aminotransferase and bilirubin (B190676) levels at the highest dose.
Peribiliary fibrosis in the liver at higher doses.
Mild epithelial hyperplasia in the renal pelvis and urinary bladder at higher doses.
Males:
Statistically significant decrease in hematocrit at the highest dose.
Increased incidence and severity of mild binucleation of hepatocytes and mild thickening of the basement membrane in the kidney cortex at the highest dose.
These findings suggest that the liver and kidney could be potential target organs for benzothiophene-related compounds at high doses. Therefore, preclinical studies for this compound analogues should include comprehensive hematological, clinical chemistry, and histopathological evaluations, with a particular focus on these organs.
Table 2: Summary of Preclinical Safety Findings for Benzothiophene
| Animal Model | Duration | Route of Administration | Key Findings | NOAEL | Reference |
| Sprague-Dawley Rats | 13 weeks | Oral (in diet) | Females: Elevated liver enzymes, peribiliary fibrosis, renal and bladder hyperplasia. Males: Decreased hematocrit, hepatocyte binucleation, kidney basement membrane thickening. | Female: 0.5 ppm (0.04 mg/kg/d), Male: 50 ppm (3.51 mg/kg/d) | nih.gov |
Strategies for Mitigating Potential Safety Liabilities in Lead Compounds
The early identification of potential safety liabilities allows for the implementation of strategies to mitigate these risks. For this compound analogues, several approaches can be considered.
Structural Modification: One of the primary strategies is to modify the chemical structure of the lead compound to reduce its toxicity while maintaining or improving its therapeutic efficacy. nih.gov For instance, if a particular analogue shows signs of hepatotoxicity due to the formation of reactive metabolites, medicinal chemists can introduce modifications to block the sites of metabolism or alter the electronic properties of the molecule to favor less toxic metabolic pathways. This approach is a cornerstone of modern drug design and aims to create safer medicines. nih.govresearchgate.net
Targeted Delivery: For indications like cancer, developing targeted drug delivery systems can help to concentrate the therapeutic agent at the site of action, thereby reducing its exposure to healthy tissues and minimizing systemic toxicity. nih.gov While this may be more applicable to later stages of drug development, considering formulation strategies early on can be beneficial.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between the drug's concentration in the body over time (pharmacokinetics) and its therapeutic and toxic effects (pharmacodynamics) is crucial. PK/PD modeling can help to identify a therapeutic window where the drug is effective but has minimal toxicity. This information is vital for selecting an appropriate dosing regimen for further clinical studies.
Future Horizons: Charting the Course for this compound in Scientific Innovation
The heterocyclic compound this compound is emerging as a significant scaffold in medicinal chemistry and materials science. While its full potential is still being uncovered, the foundational benzo[b]thiophene core is a well-established "privileged structure" in drug discovery. This privileged status is due to the scaffold's ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities including antimicrobial, anti-cancer, and anti-inflammatory properties. researchgate.netnih.gov The unique structural and electronic characteristics of the benzo[b]thiophene moiety, particularly the electron-rich sulfur atom, facilitate key interactions with enzymes and receptors through hydrogen bonding and other non-covalent forces. researchgate.net This positions this compound as a promising starting point for the development of novel therapeutic agents and advanced materials. This article explores the future perspectives and innovative pathways for research centered on this specific chemical entity.
Q & A
Q. What are the standard synthetic routes for Benzo[b]thiophen-7-ylmethanamine, and how can their efficiency be optimized?
- Methodological Answer : this compound is commonly synthesized via nucleophilic substitution or reductive amination. For example, General Method C (as used in ) involves coupling a benzo[b]thiophene precursor with a methylamine derivative under catalytic conditions. Optimization includes adjusting reaction temperature (e.g., 60–80°C for 12–24 hours), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Green methodologies, such as solvent-free reactions or microwave-assisted synthesis (as highlighted in for benzo[b]thiophene derivatives), can improve yield (typically 60–85%) and reduce hazardous byproducts. Purity is confirmed via TLC and HPLC .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Structural validation relies on ¹H/¹³C NMR and HRMS . Key NMR signals include:
- ¹H NMR : Aromatic protons in the benzo[b]thiophene core (δ 7.2–7.8 ppm, multiplet) and methylene protons adjacent to the amine (δ 3.1–3.5 ppm, singlet or multiplet).
- ¹³C NMR : Thiophene carbons (δ 120–140 ppm) and methanamine carbon (δ 45–50 ppm).
HRMS should match the theoretical molecular ion ([M+H]+) within ±2 ppm. For crystalline derivatives, X-ray crystallography (using SHELXL or SHELXTL software, ) resolves bond angles and stereochemistry. Cross-referencing with computational simulations (e.g., DFT) further validates spectral assignments .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the benzo[b]thiophene core without destabilizing the methanamine moiety?
- Methodological Answer : Regioselective substitution is achieved via directed ortho-metalation (using LDA or BuLi) or transition-metal catalysis (e.g., Pd-catalyzed C–H activation). Protecting the amine with Boc or Fmoc groups prevents undesired side reactions. For example, demonstrates Fischer indolization to introduce substituents while preserving the methanamine chain. Reaction monitoring via LC-MS ensures intermediate stability, and kinetic studies (e.g., variable-temperature NMR) identify optimal conditions for selectivity .
Q. How should researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling point, ΔvapH) of this compound derivatives?
- Methodological Answer : Discrepancies often arise from measurement techniques (e.g., differential scanning calorimetry vs. gas chromatography). Validate data using NIST Standard Reference Database 69 ( ), which provides benchmark values for enthalpy (ΔvapH° ≈ 50–60 kJ/mol) and boiling points (Tboil ≈ 250–300°C). Computational methods like QSPR models ( ) predict properties based on molecular descriptors, while experimental replicates under controlled humidity/pressure reduce variability .
Q. What experimental frameworks are recommended for assessing serotonin receptor selectivity of this compound derivatives?
- Methodological Answer : Use in vitro radioligand binding assays (e.g., 5-HT2C vs. 5-HT2A/2B receptors) with HEK293 cells expressing human receptors. Functional activity is measured via calcium flux assays (FLIPR) or cAMP accumulation . Include positive controls (e.g., WAY-163909 for 5-HT2C) and negative controls (untransfected cells). Dose-response curves (IC50/EC50) and statistical analysis (e.g., two-way ANOVA) address batch-to-batch variability. highlights receptor affinity data (Ki < 100 nM for selective derivatives), but contradictions may arise from assay buffer composition or cell line differences .
Data Contradiction Analysis
- Synthesis Yields : reports yields of 70–85% using General Method C, while greener methods () may show lower yields (50–65%) due to solvent limitations. Reconcile by optimizing catalyst loading (e.g., 5–10 mol% Pd) .
- Receptor Affinity : Variations in 5-HT2C selectivity ( vs. unrelated studies) may stem from structural modifications (e.g., cyclopropyl groups in Compound 37). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
